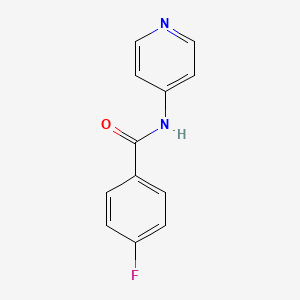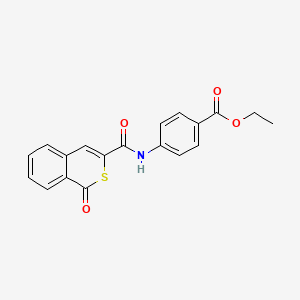![molecular formula C10H9ClN4O2 B6420273 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1325306-44-2](/img/structure/B6420273.png)
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (2-CPAH) is a novel compound that has been developed for use in research laboratories as a potential drug candidate. It is a member of the class of compounds known as oxadiazoles, which have demonstrated a variety of biological activities.
Applications De Recherche Scientifique
Anticancer Activity
The 1,3,4-oxadiazole scaffold, which is present in the compound, has been found to possess a wide variety of biological activities, particularly for cancer treatment . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antitumor activity . For example, compound (154) demonstrated significant potency against A549 cells, a type of lung cancer cell line .
Antibacterial Activity
1,3,4-oxadiazoles have been reported to exhibit antibacterial activity . This suggests that “2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” may also have potential antibacterial properties.
Anti-mycobacterial Activity
The oxadiazole nucleus (1,3,4-oxadiazoles) has been reported to show anti-mycobacterial activity . This indicates that the compound could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antiviral Activity
1,3,4-oxadiazoles have also been reported to exhibit antiviral activity . This suggests that “2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” could potentially be used in the treatment of viral infections.
Antioxidant Activity
The oxadiazole nucleus (1,3,4-oxadiazoles) has been reported to show antioxidant activity . This suggests that the compound could potentially be used in the prevention of diseases caused by oxidative stress.
Enzyme Inhibition
1,3,4-oxadiazole derivatives have been found to inhibit various enzymes that contribute to cancer cell proliferation . This includes enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Vasodilator Activity
Oxadiazoles have been reported to exhibit vasodilator activity . This suggests that “2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” could potentially be used in the treatment of conditions that require the dilation of blood vessels.
Anticonvulsant Activity
Oxadiazoles have been reported to exhibit anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been tested againstMycobacterium tuberculosis cell lines . The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Mode of Action
It is suggested that the compound’s interaction with its targets results in the inhibition of cell growth . The compound’s effectiveness is likely due to its interaction with the electronic density across the nitro-substituted heteroaromatic ring .
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis cell lines , suggesting that this compound may have a similar effect.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-3-1-6(2-4-7)10-15-14-9(17-10)5-8(16)13-12/h1-4H,5,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZJYRZUSMTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6420195.png)

![8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420221.png)
![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)
![3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420235.png)
![3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420239.png)
![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)
![tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420258.png)
![2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420266.png)
![2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420275.png)
![2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420282.png)
![6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6420288.png)

